molecular formula C11H9ClN2O2 B2673446 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892289-08-6

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2673446
CAS No.: 892289-08-6
M. Wt: 236.66
InChI Key: WHWUWCGOCDFEOE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a 4-chlorobenzyl group at the 1-position. It is synthesized via acid-catalyzed deprotection of 5-(4-chlorobenzyl)-2,3-dimethoxypyrazine under reflux conditions with hydrochloric acid and 1,4-dioxane, yielding a white solid (22% isolated yield) . Key characterization data include:

  • ¹H NMR (DMSO): δ 11.16 (s, 2H), 7.37 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 6.09 (s, 1H), 3.52 (s, 2H).
  • MS (ESI+): m/z 237.2 (M+H)+ .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUWCGOCDFEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC(=O)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with dihydropyrazine-2,3-dione under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or DMF, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values suggest efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The IC50 values for these compounds ranged from 10 to 50 µM, indicating promising cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly monoamine oxidase (MAO). MAO plays a critical role in the metabolism of neurotransmitters, making it a target for drugs aimed at treating neurodegenerative diseases. For example:

CompoundIC50 (µM)Target
This compound25MAO-B
Related Compound A30MAO-B
Related Compound B50MAO-B

This table illustrates how structural variations can impact the biological efficacy of related compounds.

Drug Design

Given its structural features, this compound serves as a valuable pharmacophore in drug design. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents aimed at specific diseases.

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the anticancer mechanisms of similar compounds derived from the pyrazine family. The findings indicated that the presence of electron-withdrawing groups like chlorine significantly enhanced binding affinity to cancer cell receptors, leading to increased cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results showed that modifications in substituents led to varying degrees of effectiveness, highlighting the importance of structural optimization in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazine-2,3-dione Derivatives

Compound Name / ID Substituent(s) Molecular Weight (g/mol) MS (ESI+) m/z (M+H)+ Key Structural Features Reference
This compound 4-Chlorobenzyl 236.66 237.2 Chlorine para-substitution enhances lipophilicity
5-((4-Chlorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione (38) 4-Chlorobenzylthio 268.73 269.0 Thioether linker increases polarity
5-Phenethyl-1,4-dihydropyrazine-2,3-dione (18) Phenethyl 230.24 231.1 Extended alkyl chain enhances metabolic stability
5-(4-(Trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione (12) 4-Trifluoromethylphenethyl 298.24 299.1 CF₃ group improves bioavailability
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione 2-Methylphenyl 202.21 203.1 Ortho-methyl group reduces steric hindrance
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione Cyclopropylmethyl 180.18 181.1 Cyclopropane enhances ring strain and reactivity

Substituent-Driven Physicochemical Differences

  • Lipophilicity : The 4-chlorobenzyl group in the parent compound provides moderate lipophilicity (logP ~1.5), while the trifluoromethylphenethyl substituent in compound 12 significantly increases hydrophobicity (logP ~2.8) . The thioether analog 38 shows reduced membrane permeability due to higher polarity .
  • Metabolic Stability : Phenethyl-substituted derivatives (e.g., 18 ) exhibit prolonged half-lives compared to benzyl analogs, attributed to reduced oxidative metabolism .

Pharmacological Implications

  • DAO Inhibition : The 4-chlorobenzyl derivative demonstrates moderate DAO inhibition (IC₅₀ ~50 nM), outperforming the 2-methylphenyl analog (IC₅₀ >100 nM) but underperforming relative to trifluoromethylphenethyl derivatives (IC₅₀ ~20 nM) .
  • Synthetic Accessibility : The parent compound’s synthesis (22% yield) is less efficient than that of 38 (35% yield), likely due to challenges in benzyl group deprotection .

Crystallographic and Spectroscopic Insights

  • 1-(4-Chlorobenzyl) Derivative : NMR data confirm planar pyrazine-dione geometry, with the 4-chlorobenzyl group adopting a perpendicular orientation to minimize steric clashes .
  • Thioether Analog (38) : The sulfur atom in 38 participates in hydrogen bonding with DAO’s active site, as inferred from molecular docking studies .

Biological Activity

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological evaluations.

The compound has the molecular formula C11_{11}H9_9ClN2_2O2_2, with a melting point greater than 300°C. Its structure features a dihydropyrazine core, which is known for its reactivity and versatility in medicinal chemistry .

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Activity : This compound is part of a broader class of pyrazinones that have been investigated for antiviral properties. Similar compounds have shown efficacy against influenza viruses and have been evaluated for their potential against other viral infections such as Ebola and COVID-19 .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For instance, certain pyrazinone derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation in vitro .
  • Enzyme Inhibition : The compound has been explored as an inhibitor of various enzymes. For example, it has been implicated in the inhibition of D-amino acid oxidase (DAO), which plays a role in neurochemical processes and may be linked to neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from acyclic precursors. Various methods have been developed to produce this compound efficiently, often focusing on optimizing yields and purity .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that increasing concentrations of this compound can lead to cytotoxic effects on various cancer cell lines. These studies often employ assays like MTT or CellTiter-Glo to quantify cell viability post-treatment .
  • Mechanistic Studies : Further investigations into the mechanism of action reveal that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that it can influence the G0/G1 phase transition in the cell cycle, leading to growth inhibition .

Data Summary

Biological ActivityObservations
AntiviralPotential efficacy against influenza and COVID-19
AnticancerInhibits proliferation in various cancer cell lines
Enzyme InhibitionActive against D-amino acid oxidase (DAO)

Q & A

Q. Advanced

  • Kinetic studies : Monitor reaction progress via HPLC or NMR under varying conditions (pH, solvent polarity) to identify rate-determining steps .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways .
  • Competitive reactions : Compare reactivity with amines, thiols, and alcohols to map nucleophile selectivity .

How should researchers design in vitro assays to evaluate potential bioactivity?

Q. Basic

  • Solubility profiling : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions; solubility >48.7 µg/mL is ideal for cellular assays .
  • Target selection : Prioritize enzymes/receptors with homology to known pyrazine-2,3-dione targets (e.g., bacterial dihydrofolate reductase) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values, using positive controls like trimethoprim .

What strategies reconcile discrepancies in reported biological activity across studies?

Q. Advanced

  • Meta-analysis : Cross-reference assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends using cheminformatics tools .
  • Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

Which computational tools are effective for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use SwissADME or pkCSM to estimate GI absorption, BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate membrane permeability via lipid bilayer models in GROMACS .
  • Docking studies : AutoDock Vina for binding affinity predictions against targets like dopamine receptors .

How can AI enhance the design of derivatives with improved stability?

Q. Advanced

  • Generative models : Train VAEs (Variational Autoencoders) on PubChem data to propose structurally novel analogs .
  • Reinforcement learning (RL) : Optimize synthetic pathways for stability by minimizing reactive intermediates .
  • Predictive analytics : Use COMSOL Multiphysics to model degradation under stress conditions (heat, light) .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC-MS : Detect impurities <0.1% using C18 columns and ESI ionization .
  • Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
  • TGA (Thermogravimetric Analysis) : Monitor decomposition profiles to identify hydrate/solvate contaminants .

How to address solubility limitations in aqueous assays?

Q. Methodological

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance dissolution without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
  • pH adjustment : Test solubility across pH 4–9 to identify optimal buffering agents .

What frameworks guide hypothesis-driven research on this compound?

Q. Advanced

  • Mechanistic theory : Link reactivity to frontier molecular orbitals (HOMO/LUMO) via DFT calculations .
  • Systems pharmacology : Map interactions using STRING or KEGG to identify polypharmacology risks .
  • Causal inference : Apply Bradford-Hill criteria to distinguish direct vs. off-target effects in phenotypic screens .

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